Cas no 874-35-1 (5-Methylindan)

5-Methylindan structure
5-Methylindan structure
Nombre del producto:5-Methylindan
Número CAS:874-35-1
MF:C10H12
Megavatios:132.202282905579
MDL:MFCD04972228
CID:724495
PubChem ID:13402

5-Methylindan Propiedades químicas y físicas

Nombre e identificación

    • 1H-Indene,2,3-dihydro-5-methyl-
    • 5-methyl-2,3-dihydro-1H-indene
    • 5-METHYLINDAN
    • 5-Methylindane
    • 5-Methylindan1000µg
    • 2,3-Dihydro-5-methyl-1H-indene (ACI)
    • Indan, 5-methyl- (6CI, 7CI, 8CI)
    • 6-Methylindane
    • 5-Methylindan
    • MDL: MFCD04972228
    • Renchi: 1S/C10H12/c1-8-5-6-9-3-2-4-10(9)7-8/h5-7H,2-4H2,1H3
    • Clave inchi: RFXBCGVZEJEYGG-UHFFFAOYSA-N
    • Sonrisas: C1C(C)=CC2CCCC=2C=1

Atributos calculados

  • Calidad precisa: 132.0939
  • Masa isotópica única: 132.0939
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 0
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 0
  • Complejidad: 117
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Xlogp3: 3.1
  • Superficie del Polo topológico: 0
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Denso: 0.9440
  • Punto de ebullición: 204.15°C (rough estimate)
  • Punto de inflamación: 74.1°C
  • índice de refracción: 1.5336

5-Methylindan PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
1PlusChem
1P004MU4-100mg
1H-Indene,2,3-dihydro-5-methyl-
874-35-1 95%
100mg
$245.00 2024-04-20
Aaron
AR004N2G-1g
1H-Indene,2,3-dihydro-5-methyl-
874-35-1 95%
1g
$802.00 2023-12-14
Aaron
AR004N2G-50mg
1H-Indene,2,3-dihydro-5-methyl-
874-35-1 95%
50mg
$139.00 2025-02-11
A2B Chem LLC
AC15420-100mg
1H-Indene,2,3-dihydro-5-methyl-
874-35-1 95%
100mg
$214.00 2024-04-19
1PlusChem
1P004MU4-250mg
1H-Indene,2,3-dihydro-5-methyl-
874-35-1 95%
250mg
$385.00 2024-04-20
Aaron
AR004N2G-100mg
1H-Indene,2,3-dihydro-5-methyl-
874-35-1 95%
100mg
$236.00 2025-02-11
TRC
M313310-10mg
5-Methylindan
874-35-1
10mg
$207.00 2023-05-17
TRC
M313310-100mg
5-Methylindan
874-35-1
100mg
$1642.00 2023-05-17
eNovation Chemicals LLC
Y0999888-1g
5-methyl-2,3-dihydro-1H-indene
874-35-1 95%
1g
$800 2023-05-16
TRC
M313310-250mg
5-Methylindan
874-35-1
250mg
$ 3000.00 2023-09-07

5-Methylindan Métodos de producción

Synthetic Routes 1

Condiciones de reacción
Referencia
Product class 3: cyclic allenes
Kawase, T., Science of Synthesis, 2007, 44, 395-449

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Iodine Solvents: Carbon tetrachloride
Referencia
Iodination and chlorination of methyl-substituted cis-bicyclo[4.3.0]nona-3,7-dienes
Anfilogova, S. N.; et al, Neftekhimiya, 1993, 33(2), 156-63

Synthetic Routes 3

Condiciones de reacción
Referencia
Optically active spiranes. Part 11. Syntheses of optically active mono- to hepta-substituted 5-methyl- and 5-ethyl-2,2'-spirobiindanes and related naphthalene derivatives of known chirality and enantiomeric purity
Neudeck, Horst; et al, Monatshefte fuer Chemie, 1981, 112(6-7), 801-23

Synthetic Routes 4

Condiciones de reacción
Referencia
Strained Cyclic Cumulene Intermediates in Diels-Alder Cycloadditions of Enynes and Diynes
Burrell, Richard C.; et al, Journal of the American Chemical Society, 1996, 118(17), 4218-19

Synthetic Routes 5

Condiciones de reacción
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: p-Toluenesulfonic acid ;  1 h, rt
Referencia
Synthesis of substituted benzenes and phenols by ring-closing olefin metathesis
Yoshida, Kazuhiro; et al, Chemistry - A European Journal, 2008, 14(27), 8246-8261

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  20 min, 45 - 50 psi, rt
Referencia
Jacobsen rearrangement. VIII. Cyclic systems; mechanism
Arnold, Richard T.; et al, Journal of the American Chemical Society, 1944, 66, 960-4

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Potassium hydroxide
Referencia
Anodic oxidation of α-substituted p-xylenes. Electronic and stereoelectronic effects of α-substituents in the deprotonation of alkylaromatic radical cations
Baciocchi, Enrico; et al, Journal of Organic Chemistry, 1991, 56(25), 7154-60

Synthetic Routes 8

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  2 h, rt
2.2 Reagents: p-Toluenesulfonic acid ;  1 h, rt
Referencia
Synthesis of substituted benzenes and phenols by ring-closing olefin metathesis
Yoshida, Kazuhiro; et al, Chemistry - A European Journal, 2008, 14(27), 8246-8261

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Diethyl ether
1.2 Solvents: Diethyl ether
Referencia
Photochemical oxadi-π-methane rearrangement approach to [3.3.3]propellanes. Total synthesis of sesquiterpene hydrocarbon (±)-modhephene
Mehta, Goverdhan; et al, Journal of the Chemical Society, 1991, (2), 395-401

Synthetic Routes 10

Condiciones de reacción
Referencia
The intermediate formation of [4]metacyclophane on flash vacuum thermolysis
Kostermans, Gerardus B. M.; et al, Journal of Organic Chemistry, 1988, 53(19), 4531-4

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Iron ,  Bromine Solvents: Hexane
2.1 Reagents: Butyllithium Solvents: Diethyl ether
2.2 -
Referencia
The intermediate formation of [4]metacyclophane on flash vacuum thermolysis
Kostermans, Gerardus B. M.; et al, Journal of Organic Chemistry, 1988, 53(19), 4531-4

Synthetic Routes 12

Condiciones de reacción
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: p-Toluenesulfonic acid ;  1 h, rt
Referencia
Synthesis of substituted benzenes and phenols by ring-closing olefin metathesis
Yoshida, Kazuhiro; et al, Chemistry - A European Journal, 2008, 14(27), 8246-8261

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Dimethyl sulfoxide ;  18 h, rt
1.2 Reagents: Water ;  rt
Referencia
Light-Driven Metal-Free Direct Deoxygenation of Alcohols under Mild Conditions
Cao, Dawei; et al, iScience, 2020, 23(8),

Synthetic Routes 14

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  2 h, rt
2.2 Reagents: p-Toluenesulfonic acid ;  1 h, rt
Referencia
Synthesis of substituted benzenes and phenols by ring-closing olefin metathesis
Yoshida, Kazuhiro; et al, Chemistry - A European Journal, 2008, 14(27), 8246-8261

Synthetic Routes 15

Condiciones de reacción
Referencia
Synthesis of biological markers in fossil fuels. 2. Synthesis and carbon-13 NMR studies of substituted indans and tetralins
Adamczyk, Maciej; et al, Journal of Organic Chemistry, 1984, 49(22), 4226-37

Synthetic Routes 16

Condiciones de reacción
Referencia
Synthesis of biological markers in fossil fuels. 2. Synthesis and carbon-13 NMR studies of substituted indans and tetralins
Adamczyk, Maciej; et al, Journal of Organic Chemistry, 1984, 49(22), 4226-37

Synthetic Routes 17

Condiciones de reacción
Referencia
Bis(π-methane) rearrangements of methyl-substituted allylbenzenes
Fasel, Jean Pierre; et al, Chimia, 1981, 35(1), 9-12

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Tetrahydrofuran ,  Water ;  3 h, 50 °C; 50 °C → rt
2.1 Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  2 h, rt
3.2 Reagents: p-Toluenesulfonic acid ;  1 h, rt
Referencia
Synthesis of substituted benzenes and phenols by ring-closing olefin metathesis
Yoshida, Kazuhiro; et al, Chemistry - A European Journal, 2008, 14(27), 8246-8261

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Diethyl ether
1.2 -
Referencia
The intermediate formation of [4]metacyclophane on flash vacuum thermolysis
Kostermans, Gerardus B. M.; et al, Journal of Organic Chemistry, 1988, 53(19), 4531-4

5-Methylindan Raw materials

5-Methylindan Preparation Products

5-Methylindan Literatura relevante

Proveedores recomendados
Shanghai Xinsi New Materials Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Xinsi New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Suzhou Genelee Bio-Technology Co., Ltd.